2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine
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Overview
Description
2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine is a complex organic compound that features a quinoline moiety Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine typically involves the reaction of quinoline derivatives with appropriate sulfanyl and amine groups. One common method involves the use of quinoline-2-thiol and 2-methylpropan-2-amine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: A simpler quinoline derivative with similar biological activities.
N,N-bis(quinolin-2-ylmethyl)amine: A related compound with different substitution patterns.
Quinoline-2-thiol: A precursor used in the synthesis of 2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine.
Uniqueness
This compound is unique due to its dual quinoline moieties and sulfanyl groups, which enhance its biological activity and make it a versatile compound for various applications.
Properties
CAS No. |
137376-16-0 |
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Molecular Formula |
C22H21N3S2 |
Molecular Weight |
391.6 g/mol |
IUPAC Name |
2-methyl-N,N-bis(quinolin-2-ylsulfanyl)propan-2-amine |
InChI |
InChI=1S/C22H21N3S2/c1-22(2,3)25(26-20-14-12-16-8-4-6-10-18(16)23-20)27-21-15-13-17-9-5-7-11-19(17)24-21/h4-15H,1-3H3 |
InChI Key |
AFOFEBKMCCDLOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(SC1=NC2=CC=CC=C2C=C1)SC3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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